dl-Alanyl-dl-valine

Vue d'ensemble

Description

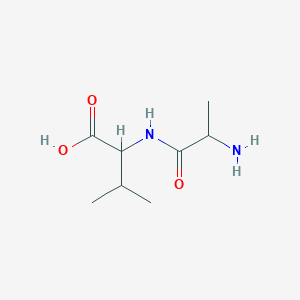

dl-Alanyl-dl-valine is a dipeptide composed of the amino acids alanine and valine. It is a synthetic compound with the molecular formula C₈H₁₆N₂O₃ and a molecular weight of 188.2242.

Applications De Recherche Scientifique

Scientific Research Applications

1.1 Chemistry and Biochemistry

- Model Compound : dl-Alanyl-dl-valine serves as a model compound in studies of peptide bond formation and stability. Researchers utilize it to investigate the mechanisms underlying peptide synthesis and degradation, providing insights into protein structure and function.

- Enzymatic Studies : The compound acts as a substrate for various enzymes, particularly peptidases and proteases. Understanding how these enzymes interact with this compound helps elucidate protein metabolism and the development of enzyme inhibitors .

1.2 Biological Studies

- Muscle Metabolism : Research indicates that this compound can enhance muscle metabolism, particularly in sports nutrition contexts. Valine, a branched-chain amino acid (BCAA), is crucial for muscle protein synthesis and energy production during exercise .

- Neurotransmitter Synthesis : The compound may influence neurotransmitter levels, potentially affecting mood regulation and cognitive function. Studies suggest that supplementation with this compound can increase serotonin levels, indicating a positive effect on mood.

Therapeutic Applications

2.1 Nutritional Supplements

- Sports Nutrition : this compound is being explored as an ingredient in dietary supplements aimed at enhancing athletic performance and recovery. Its role in reducing muscle soreness post-exercise has been documented in various studies .

- Therapeutic Potential : The compound is being investigated for its potential as a building block for peptide-based drugs targeting metabolic disorders. Its unique structure may offer advantages in drug design and development.

Industrial Applications

3.1 Peptide Synthesis

- Building Block for Peptides : this compound is utilized in the production of peptide-based materials and pharmaceuticals. Its ability to form stable complexes with proteins makes it valuable in various industrial applications, including food processing and cosmetics .

- Analytical Techniques : In analytical chemistry, this compound serves as a standard for evaluating peptide synthesis methods, contributing to advancements in peptide chemistry.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study 1: Muscle Recovery | Participants consuming BCAAs with this compound reported reduced muscle soreness | Potential use in sports nutrition supplements |

| Study 2: Neurotransmitter Effects | Increased serotonin levels observed with supplementation | Possible applications in mood enhancement therapies |

Mécanisme D'action

Target of Action

dl-Alanyl-dl-valine is a dipeptide , which means it is a small protein fragment composed of two amino acids: alanine (Ala) and valine (Val) The primary targets of this compound are likely to be proteins or enzymes that interact with these amino acids or their derivatives.

Pharmacokinetics

As a dipeptide, it is expected to be soluble in water and some organic solvents This could potentially influence its bioavailability and distribution within the body

Analyse Biochimique

Biochemical Properties

dl-Alanyl-dl-valine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the propyl group of dl-valine can form hydrophobic interactions with proteins, contributing to stable complexes . These interactions can influence the stability and function of proteins, making this compound a valuable tool in studying protein dynamics and interactions.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable complexes with proteins can alter cellular processes, potentially leading to changes in cell behavior and function. For example, this compound may affect the microstructure of gels by converting free water to immobile water, thereby influencing cellular hydration and stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of dl-Alanyl-dl-valine typically involves the coupling of dl-alanine and dl-valine. This can be achieved through peptide bond formation using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods: Industrial production of this compound may involve enzymatic methods where specific enzymes catalyze the formation of the dipeptide from its constituent amino acids. This method is advantageous due to its specificity and mild reaction conditions, which can lead to higher yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions: dl-Alanyl-dl-valine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in aqueous solution at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Nucleophiles such as amines or thiols in organic solvents like dichloromethane.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparaison Avec Des Composés Similaires

N-L-alanyl-L-valine: A stereoisomer with different chirality.

L-alanyl-L-valine: Another stereoisomer with both amino acids in the L-configuration.

dl-Alanyl-dl-norleucine: A dipeptide with a similar structure but different side chains.

Uniqueness: dl-Alanyl-dl-valine is unique due to its specific combination of alanine and valine in the dl-configuration. This configuration can influence its physicochemical properties, such as solubility and stability, making it distinct from its stereoisomers and other similar dipeptides .

Activité Biologique

dl-Alanyl-dl-valine is a dipeptide composed of the amino acids alanine and valine. It has garnered attention in biochemical research due to its potential biological activities and applications in various fields, including medicine, sports nutrition, and protein synthesis. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has a unique structure characterized by:

- Chemical Formula : CHNO

- Functional Groups : Contains an amine group, a carboxyl group, and side chains from both alanine (methyl group) and valine (isopropyl group), contributing to its hydrophobic properties.

The hydrophobic nature of this dipeptide makes it a significant component in protein interactions and metabolic processes.

The biological activity of this compound primarily involves its role as a substrate for various enzymes, particularly peptidases and proteases. These enzymes hydrolyze peptide bonds, facilitating the release of constituent amino acids. This process is crucial for understanding protein metabolism and developing enzyme inhibitors.

Enzyme Interaction

- Peptidases : this compound serves as a substrate for peptidases, which are vital for protein digestion and amino acid release.

- Proteases : The compound can also interact with proteases, influencing protein turnover in biological systems.

1. Muscle Metabolism and Recovery

Research indicates that this compound may enhance muscle metabolism and recovery, particularly in sports nutrition contexts. Valine, being a branched-chain amino acid (BCAA), plays a critical role in muscle protein synthesis and energy production during exercise.

2. Neurotransmitter Synthesis

The compound may influence neurotransmitter synthesis, potentially affecting mood regulation and cognitive function. Studies suggest that amino acids like valine can impact the synthesis of neurotransmitters such as serotonin.

3. Metabolic Pathways

This compound is involved in nitrogen balance metabolic pathways. It may help improve nitrogen retention in the body, which is essential for muscle growth and repair.

Study 1: Impact on Muscle Recovery

A study investigated the effects of BCAAs on muscle recovery post-exercise. Participants who consumed supplements containing this compound reported reduced muscle soreness and improved recovery times compared to those who did not receive supplementation.

Study 2: Neurotransmitter Effects

Another study examined the influence of valine-rich peptides on neurotransmitter levels in animal models. The results indicated that supplementation with this compound led to increased levels of serotonin, suggesting a positive effect on mood and cognitive performance.

Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study 1: Muscle Recovery | Reduced soreness in athletes consuming BCAAs | Potential use in sports nutrition |

| Study 2: Neurotransmitter Levels | Increased serotonin levels with supplementation | Possible applications in mood enhancement |

Therapeutic Applications

This compound is being explored for its potential therapeutic applications:

- Peptide-Based Drugs : As a building block for designing peptide-based pharmaceuticals targeting metabolic disorders.

- Sports Supplements : Investigated as an ingredient in dietary supplements aimed at enhancing athletic performance and recovery.

Propriétés

IUPAC Name |

2-(2-aminopropanoylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-4(2)6(8(12)13)10-7(11)5(3)9/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWMQSWFLXEGMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00941964 | |

| Record name | N-(2-Amino-1-hydroxypropylidene)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1999-46-8, 3303-45-5, 3303-46-6 | |

| Record name | DL-Ala-DL-Val | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1999-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanylvaline (DL) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001999468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1999-46-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89603 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206294 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxypropylidene)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of dl-Alanyl-dl-valine in the context of these studies?

A1: The researchers synthesized new alkylating agents by incorporating this compound into their structures. These novel compounds, which included acetylsarcolysin valine (containing this compound), were designed to improve water solubility and potentially enhance antitumor activity compared to existing alkylating agents [, ]. The inclusion of this compound may have contributed to these improved characteristics, though the studies don't explicitly isolate its specific effects.

Q2: Were the observed effects solely attributed to this compound?

A2: No. The research emphasizes the combined effect of glucosamine and the alkylating components, including those containing this compound [, ]. The improved water solubility and antitumor activity are attributed to the overall structure of the new compounds, not solely to this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.